molecular formula C21H18N4O3 B145560 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide CAS No. 128050-92-0

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

Cat. No. B145560
CAS RN: 128050-92-0
M. Wt: 374.4 g/mol
InChI Key: VKZYPBUKCLKSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is not fully understood. However, studies have shown that the compound binds to specific proteins and modulates their activity. The binding affinity and selectivity of the compound make it a valuable tool in studying protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide are dependent on the specific proteins it interacts with. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit protein aggregation in neurodegenerative diseases, and modulate immune responses in infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide in lab experiments include its high binding affinity and selectivity for specific proteins, its availability for research purposes, and its potential applications in medical research. The limitations of the compound include its high cost, its limited solubility in aqueous solutions, and the lack of understanding of its mechanism of action.

Future Directions

The future directions for 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide research include the development of more efficient synthesis methods, the identification of new protein targets, and the optimization of the compound for in vivo studies. The compound's potential applications in medical research also warrant further investigation, including its use in combination with other drugs and its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is a synthetic compound that has shown promising results in medical research. Its high binding affinity and selectivity for specific proteins make it a valuable tool in studying protein-protein interactions. Further research is needed to fully understand its mechanism of action and to optimize its potential applications in medical research.

Synthesis Methods

The synthesis of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide involves several steps. The starting material is commercially available and undergoes a series of chemical reactions to produce the final compound. The synthesis method has been optimized and reported in several scientific publications, making the compound readily available for research purposes.

Scientific Research Applications

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been extensively studied for its potential applications in medical research. The compound has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The compound has also been used as a tool in chemical biology research to study protein-protein interactions.

properties

CAS RN

128050-92-0

Product Name

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

InChI

InChI=1S/C21H18N4O3/c22-20(28)24-6-4-13-14-8-16(23-15(14)1-2-17(13)24)19(27)25-10-11-9-21(11)5-3-12(26)7-18(21)25/h1-3,5,7-8,11,23H,4,6,9-10H2,(H2,22,28)

InChI Key

VKZYPBUKCLKSFV-UHFFFAOYSA-N

SMILES

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N

Canonical SMILES

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N

Other CAS RN

128050-93-1

synonyms

(-)-Ci-cdp1

Origin of Product

United States

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